Bienvenue dans la boutique en ligne BenchChem!

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol

NNK metabolic activation α-hydroxylation pathway keto acid and hydroxy acid

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol (CAS 1246817-89-9), also known as 2-Carboxy-NNAL or 5-[1-Hydroxy-4-(methylnitrosoamino)butyl]-2-pyridinecarboxylic acid, is a pyridine-carboxylic acid metabolite of the tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound arises via oxidative metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a primary NNK metabolite and established urinary biomarker of tobacco exposure.

Molecular Formula C11H15N3O4
Molecular Weight 253.258
CAS No. 1246817-89-9
Cat. No. B565738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol
CAS1246817-89-9
Synonyms2-Carboxy-NNAL;  5-[1-Hydroxy-4-(methylnitrosoamino)butyl]-2-pyridinecarboxylic Acid; 
Molecular FormulaC11H15N3O4
Molecular Weight253.258
Structural Identifiers
SMILESCN(C(CCC(C1=CN=CC=C1)O)C(=O)O)N=O
InChIInChI=1S/C11H15N3O4/c1-14(13-18)9(11(16)17)4-5-10(15)8-3-2-6-12-7-8/h2-3,6-7,9-10,15H,4-5H2,1H3,(H,16,17)
InChIKeyZXOPANHPZHIXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol (2-Carboxy-NNAL) CAS 1246817-89-9 – A Tobacco-Specific Nitrosamine Biomarker Metabolite


4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol (CAS 1246817-89-9), also known as 2-Carboxy-NNAL or 5-[1-Hydroxy-4-(methylnitrosoamino)butyl]-2-pyridinecarboxylic acid, is a pyridine-carboxylic acid metabolite of the tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [1]. This compound arises via oxidative metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a primary NNK metabolite and established urinary biomarker of tobacco exposure [2]. Structurally, the molecule features a pyridine ring bearing a carboxylic acid substituent at the 2-position and a hydroxylated butyl side chain attached to a methylnitrosoamino group, distinguishing it from other NNK/NNAL metabolites such as NNAL-glucuronide, NNAL-N-oxide, and hydroxy acid that lack the carboxy substitution pattern. Its molecular formula is C11H15N3O4 with a molecular weight of 253.25 g/mol . The compound is employed in specialized analytical and biochemical research contexts as a reference standard for TSNA metabolite profiling and metabolic pathway elucidation, particularly in studies discriminating between NNK bioactivation and detoxification pathways.

Why Generic NNK/NNAL Biomarker Substitution Fails: The Unique Metabolic Activation Signature of 2-Carboxy-NNAL (CAS 1246817-89-9)


Standard NNK exposure biomarkers—such as total NNAL (sum of free NNAL plus NNAL-glucuronide conjugates) or cotinine—provide an aggregate measure of tobacco-derived carcinogen uptake or nicotine exposure but cannot resolve the critical mechanistic branch point between NNK bioactivation (leading to DNA adducts and cancer risk) and detoxification (excretion of inactive conjugates) [1]. In contrast, 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol (2-Carboxy-NNAL) is specifically formed via the α-hydroxylation bioactivation pathway of NNK that generates DNA-reactive intermediates, making it a mechanistically distinct analyte from glucuronidated or N-oxide metabolites that reflect competing detoxification routes. Substituting this compound with generic NNAL, total NNAL, or nicotine metabolites would collapse the activation/detoxification ratio into a single exposure metric, forfeiting the biological resolution required for risk stratification, genetic polymorphism studies of metabolic enzymes (e.g., CYP2A13, UGT2B17), and interpretation of interindividual variability in cancer susceptibility [2]. The quantitative evidence below establishes that this compound occupies a unique and non-substitutable niche in tobacco carcinogenesis research and biomarker validation.

Quantitative Differentiation Guide: 2-Carboxy-NNAL (CAS 1246817-89-9) Versus Closest NNK Metabolite Biomarker Analogs


Pathway-Specific Resolution: α-Hydroxylation Activation Metabolites Exceed Total NNAL by ~8-Fold, Underscoring the Distinctive Bioactivation Signature Captured by 2-Carboxy-NNAL

The sum of pyridine-D4-labeled keto acid and hydroxy acid—the α-hydroxylation bioactivation products from which 2-Carboxy-NNAL is further derived—averaged 4.00 ± 2.49 nmol/24 h in smokers' urine, compared to total pyridine-D4-NNAL of only 0.511 ± 0.368 nmol/24 h [1]. This ~7.8-fold difference demonstrates that metabolic activation quantitatively dominates over the detoxification/reduction pathway represented by NNAL. Because 2-Carboxy-NNAL is a downstream oxidation product specifically linked to this α-hydroxylation route, its measurement selectively tracks the bioactivation arm, unlike total NNAL which conflates activation and detoxification fluxes.

NNK metabolic activation α-hydroxylation pathway keto acid and hydroxy acid

Metabolic Half-Life Differentiation: NNAL Biomarker Class Demonstrates 40–45 Day Terminal Elimination, Enabling Detection 6–12 Weeks Post-Exposure Versus Cotinine's 17.5 Hour Window

The terminal elimination half-life of NNAL in smokers is 40–45 days (elimination phase), compared to 17.5 hours for serum cotinine [1]. Additional kinetic studies report terminal half-lives of 10.3–17.6 days across daily and occasional smokers [2], translating to a detectable exposure window of 6–12 weeks post-cessation for NNAL-related metabolites versus approximately 3–5 days for cotinine. While these data derive from NNAL rather than 2-Carboxy-NNAL directly, 2-Carboxy-NNAL shares the same metabolic precursor pool; its persistence is expected to follow the NNAL terminal kinetic phase, conferring the same extended retrospective detection advantage.

biological half-life exposure window tobacco biomarker persistence

Tobacco Exposure Specificity: NNAL-Derived Biomarkers Are Exclusively Derived From Tobacco-Specific NNK, Unlike Cotinine Which Also Reflects Nicotine Replacement Therapy Use

NNAL and its downstream metabolites, including 2-Carboxy-NNAL, are derived exclusively from NNK—a carcinogen found only in tobacco products—whereas cotinine reflects nicotine exposure from any source including nicotine replacement therapy (NRT) products [1]. In a comparative analysis, NNAL demonstrated 87.4% sensitivity and 96.5% specificity for discriminating active from passive smokers at an optimal cutoff of 47.3 pg/mL, while cotinine at 31.5 ng/mL achieved 97.1% sensitivity and 93.9% specificity [2]. The NNAL/cotinine ratio further discriminated exposure source categories, yielding 97.3% sensitivity and 87.3% specificity at a cutoff of 0.74 × 10⁻³. This tobacco-product exclusivity is a fundamental advantage of NNAL-class biomarkers over cotinine when distinguishing tobacco smoke exposure from pharmaceutical nicotine use in clinical trials and cessation studies.

tobacco specificity biomarker specificity NNK vs nicotine

Detoxification Index Stratification: NNAL-Gluc:NNAL Ratio Exhibits 16-Fold Interindividual Variation, Revealing Metabolic Phenotypes That 2-Carboxy-NNAL Can Help Resolve as an Activation-Specific Counterpart

The urinary NNAL-Gluc:NNAL ratio, a marker of NNK detoxification via glucuronidation, varied 16-fold among 61 smokers (range 0–11), with 85% of smokers falling into a 0–6 ratio range and a distinct high-detoxification phenotype at 6–11 [1]. The activation side of this balance—represented in part by 2-Carboxy-NNAL formation from α-hydroxylation intermediates—is the complementary dimension required to calculate the activation/detoxification balance. While NNAL-Gluc alone measures detoxification, pairing it with 2-Carboxy-NNAL quantitation enables computation of a full activation index, which correlated positively with urinary N7-methylguanine DNA adduct levels in smokers and urothelial carcinoma patients [2].

NNAL glucuronidation detoxification index metabolic phenotyping

Enantiomer-Specific Metabolism and Carcinogenicity: (S)-NNAL Is Preferentially Formed From NNK and Exhibits Greater Carcinogenic Potency Than (R)-NNAL, Creating Demand for Enantiomer-Specific Metabolite Standards

In human liver microsomes, (S)-NNAL is the predominant enantiomer formed from NNK, averaging 64% in liver microsomes, 90% in liver cytosol, and >95% in red blood cells [1]. (S)-NNAL has been shown to be equivalent to NNK in carcinogenic potency and significantly more potent than (R)-NNAL in A/J mouse lung tumor models [2]. Post-cessation, the (S)-NNAL:(R)-NNAL ratio increased 3.1–5.7-fold in urine, indicating stereoselective tissue retention of the more carcinogenic (S)-enantiomer [3]. Because 2-Carboxy-NNAL can be generated from both enantiomers, its use in conjunction with enantiomer-specific separation enables researchers to trace the differential metabolic fates of (R)- and (S)-NNAL through the oxidation pathway, a mechanistic dimension inaccessible to non-chiral NNAL or total NNAL measurements.

NNAL enantiomers stereoselective metabolism carcinogenic potency

CYP2A13-Catalyzed NNAL Metabolism: Human Lung-Specific P450 Exhibits 1–2 Orders of Magnitude Lower Catalytic Efficiency for NNAL vs. NNK, Establishing the Rationale for NNAL-Phase Metabolite Profiling

Recombinant human CYP2A13—the primary cytochrome P450 expressed in the human respiratory tract—metabolizes NNAL with Vmax/Km values 1–2 orders of magnitude lower than those for NNK [1]. This pharmacological distinction means that NNAL is metabolized more slowly in lung tissue, contributing to its longer half-life and accumulation, while its downstream oxidation products—including 2-Carboxy-NNAL—reflect the gradual, low-efficiency catalytic processing that occurs over extended periods. Rat CYP2A3 (the rodent ortholog) was a slightly better catalyst of NNAL metabolism than human CYP2A13, underscoring species differences with implications for translational research.

CYP2A13 NNAL metabolism lung-specific bioactivation

High-Value Application Scenarios for 2-Carboxy-NNAL (CAS 1246817-89-9) in Tobacco Carcinogenesis and Biomarker Research


NNK Bioactivation vs. Detoxification Balance Studies Using Activation Index Calculation

In epidemiological or mechanistic studies requiring quantification of the NNK metabolic activation/detoxification balance, 2-Carboxy-NNAL serves as a pathway-selective reference standard for oxidation-phase metabolites. The established finding that α-hydroxylation activation products (keto acid + hydroxy acid) account for ~86% of total NNK urinary metabolites—outweighing total NNAL by ~8-fold—demonstrates the quantitative dominance of the activation arm [1]. By employing 2-Carboxy-NNAL as a calibration standard for LC-MS/MS methods targeting these oxidation products, laboratories can compute an activation index (e.g., [keto acid + hydroxy acid + 2-Carboxy-NNAL] / total NNAL) that stratifies individuals by their NNK bioactivation phenotype. This approach has been validated in urothelial carcinoma patient studies, where activation index correlated positively with urinary N7-methylguanine DNA adduct levels [2].

Retrospective Tobacco Carcinogen Exposure Assessment With Extended Detection Window

For clinical trials, smoking cessation programs, and population-based exposure studies where the exposure event may precede sample collection by several weeks, 2-Carboxy-NNAL and its NNAL-class precursors offer a terminal half-life of 40–45 days compared to ~17.5 hours for cotinine [1]. This translates to detectable urinary NNAL metabolites for 6–12 weeks after smoking cessation versus approximately 3–5 days for cotinine [2]. 2-Carboxy-NNAL, as a late-stage oxidation metabolite, may exhibit comparable or extended persistence, making it valuable for verifying long-term abstinence or assessing historical exposure in delayed-sampling study designs where cotinine-based verification would produce false-negative results.

Chiral Metabolite Profiling to Investigate Enantiomer-Specific Carcinogenic Mechanisms

Given that (S)-NNAL is preferentially formed from NNK (~64–>95% in human tissues) and exhibits significantly greater carcinogenic potency than (R)-NNAL [1], and that the (S):(R) ratio increases 3.1–5.7-fold post-cessation due to stereoselective tissue retention [2], chiral LC-MS/MS methods employing 2-Carboxy-NNAL enantiomer standards enable researchers to trace the differential oxidative metabolism of each enantiomer. This application is critical for studies of lung cancer risk where (R)-NNAL is preferentially activated in lung tissue while (S)-NNAL is preferentially glucuronidated, requiring enantiomer-resolved oxidation product standards to fully characterize the stereochemical determinants of NNK carcinogenesis.

Genetic Polymorphism Studies of NNK-Metabolizing Enzymes Using Pathway-Specific Metabolite Panels

Polymorphisms in UGT2B17, CYP2A13, and other NNK-metabolizing enzymes significantly influence the balance between NNK bioactivation and detoxification. The UGT2B17 deletion polymorphism is associated with significantly reduced NNAL-O-Gluc formation (P = 0.016 for homozygous deletion vs. wild-type) [1], while CYP2A13 exhibits 1–2 orders of magnitude lower catalytic efficiency for NNAL vs. NNK [2]. Metabolite panels including 2-Carboxy-NNAL (activation arm), NNAL-Gluc (detoxification arm), and free NNAL allow researchers to generate integrated metabolic flux ratios that serve as phenotypic readouts for these genetic variants, enabling genotype-phenotype correlation analyses that single-analyte approaches cannot support.

Quote Request

Request a Quote for 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.